molecular formula C14H12ClNO2 B3045551 Cicletanine, (R)- CAS No. 109708-40-9

Cicletanine, (R)-

Cat. No.: B3045551
CAS No.: 109708-40-9
M. Wt: 261.7 g/mol
InChI Key: CVKNDPRBJVBDSS-CQSZACIVSA-N
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Description

Cicletanine, ®- is a furopyridine compound that has been approved in France for the treatment of hypertension. It is known for its diuretic properties and broader cardiovascular and metabolic activities. The compound is characterized by its ability to relax arteries and reduce vascular-fluid volume, making it effective in managing hypertension .

Scientific Research Applications

Cicletanine, ®- has a wide range of scientific research applications:

Mechanism of Action

Cicletanine can inhibit protein kinase C . It also appears to inhibit the apical Na±dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule . This unique mode of action contributes to its antihypertensive effects .

Future Directions

Cicletanine is currently under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension . As our understanding of its mechanism of action and pharmacological properties continues to grow, it may find additional therapeutic applications in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Cicletanine, ®- likely follows similar synthetic routes as laboratory synthesis but on a larger scale. This involves the use of industrial reactors, precise control of reaction parameters, and purification processes to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cicletanine, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Comparison with Similar Compounds

Cicletanine, ®- is unique compared to other antihypertensive agents due to its dual action as a diuretic and vasorelaxant. Similar compounds include:

Cicletanine, ®- stands out due to its combined diuretic and vasorelaxant properties, making it effective in managing hypertension with a broader range of cardiovascular benefits.

Properties

IUPAC Name

(3R)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKNDPRBJVBDSS-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C2[C@H](OCC2=C1O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109708-40-9
Record name Cicletanine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109708409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CICLETANINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ7EU0754
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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